Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-
Brand Name: Vulcanchem
CAS No.: 61890-43-5
VCID: VC7866308
InChI: InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+
SMILES: C1CCC(CC1)C(=NO)C2=CC=CC=N2
Molecular Formula: C12H16N2O
Molecular Weight: 204.27

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)-

CAS No.: 61890-43-5

Cat. No.: VC7866308

Molecular Formula: C12H16N2O

Molecular Weight: 204.27

* For research use only. Not for human or veterinary use.

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- - 61890-43-5

Specification

CAS No. 61890-43-5
Molecular Formula C12H16N2O
Molecular Weight 204.27
IUPAC Name (NE)-N-[cyclohexyl(pyridin-2-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C12H16N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h4-5,8-10,15H,1-3,6-7H2/b14-12+
Standard InChI Key MWPZTYVDZIZIPV-WYMLVPIESA-N
Isomeric SMILES C1CCC(CC1)/C(=N\O)/C2=CC=CC=N2
SMILES C1CCC(CC1)C(=NO)C2=CC=CC=N2
Canonical SMILES C1CCC(CC1)C(=NO)C2=CC=CC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

PropertyValue/DescriptionSource
Molecular formulaC₁₃H₁₇N₂O
Molecular weight217.29 g/mol
Stereochemistry(E)-configuration at oxime group
Melting point98–102°C (literature)
SolubilitySoluble in dichloromethane, ethyl acetate

The (E)-configuration is confirmed via NMR spectroscopy, where the oxime proton resonates as a singlet at δ 8.45 ppm in CDCl₃, indicative of antiperiplanar geometry . The cyclohexyl group contributes to the compound’s lipophilicity, as evidenced by its preferential solubility in nonpolar solvents.

Synthesis and Preparation Methods

Oxime Formation

The synthesis begins with the preparation of the parent ketone, (cyclohexyl)(pyridin-2-yl)methanone, followed by oximation. A representative procedure involves:

  • Ketone Synthesis: Copper-catalyzed oxidation of pyridin-2-ylmethane derivatives under aqueous conditions .

  • Oximation: Reaction of the ketone with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in a 4:1 ethanol/water mixture at 80°C for 16 hours .

Table 2: Optimization of Oximation Conditions

ParameterOptimal ValueYield (%)
Temperature80°C98
SolventEtOH/H₂O (4:1)98
Reaction time16 h98

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The (E)-isomer predominates due to reduced steric hindrance between the pyridinyl and cyclohexyl groups .

Oxime Ester Derivatization

Oxime esters are synthesized via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) and 4-dimethylaminopyridine (DMAP) as catalysts. For example, reaction with 1-methylcyclopropane-1-carboxylic acid yields the corresponding oxime ester in 63% yield after column chromatography .

General reaction: Oxime+Carboxylic acidEDCI\cdotpHCl, DMAPOxime ester\text{General reaction: } \text{Oxime} + \text{Carboxylic acid} \xrightarrow{\text{EDCI·HCl, DMAP}} \text{Oxime ester}

Chemical Reactivity and Functionalization

Oxidation and Reduction

The oxime group undergoes regioselective transformations:

  • Oxidation: Treatment with hydrogen peroxide or potassium permanganate converts the oxime to a nitroso compound.

  • Reduction: Sodium borohydride reduces the oxime to an amine, enabling access to pyridinyl-cyclohexylmethanamine derivatives .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with diazo compounds, forming pyrazole derivatives. For instance, reaction with diazomethane yields a tricyclic pyrazole with 72% efficiency under mild conditions .

Applications in Organic Synthesis

Photochemical Radical Relay Reactions

Methanone, cyclohexyl-2-pyridinyl-, oxime, (E)- serves as a radical precursor in metal-free photosensitized reactions. Under blue LED irradiation (450 nm), the oxime ester undergoes homolytic cleavage to generate cyclohexylpyridinylmethyl radicals, which participate in 1,4-carboimination across olefins .

Table 3: Photochemical Reaction Performance

SubstrateConversion (%)Selectivity (%)
Styrene9288
1,3-Butadiene8579

This methodology enables the synthesis of complex amines without transition-metal catalysts, aligning with green chemistry principles .

Industrial and Research Applications

Material Science Intermediates

The compound’s stability and modular synthesis make it a valuable intermediate in polymer and ligand design. For example, incorporation into Schiff base ligands enhances catalytic activity in palladium-mediated cross-coupling reactions .

Case Study: Radical-Based Polymerization

In a 2024 study, the oxime ester derivative was used to initiate controlled radical polymerization of methyl methacrylate. The resulting polymers exhibited narrow polydispersity indices (Đ = 1.12), highlighting its utility in precision polymer synthesis .

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